

Application Notes and Protocols for Transwell Invasion Assay with Fangchinoline

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Compound of Interest

Compound Name: *Fangchinoline*

Cat. No.: *B15542281*

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These application notes provide a comprehensive overview and detailed protocols for utilizing **Fangchinoline** in a Transwell invasion assay to investigate its anti-metastatic potential. **Fangchinoline**, a bisbenzylisoquinoline alkaloid isolated from *Stephania tetrandra*, has demonstrated significant inhibitory effects on cancer cell invasion across various cancer types. [1][2][3][4] This document outlines the underlying molecular mechanisms, experimental procedures, and expected outcomes when studying the impact of **Fangchinoline** on tumor cell metastasis.

Introduction

Cancer metastasis is a complex process involving the degradation of the extracellular matrix (ECM), a critical step facilitated by enzymes such as matrix metalloproteinases (MMPs). [1] **Fangchinoline** has been identified as a potent inhibitor of cancer cell invasion by targeting key signaling pathways that regulate MMP expression and other metastatic processes. [1][2][5][6] The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells through a basement membrane matrix, mimicking the in vivo metastatic cascade.

Mechanism of Action of Fangchinoline in Cancer Cell Invasion

Fangchinoline exerts its anti-invasive effects through the modulation of several critical signaling pathways often dysregulated in cancer.^[7] Notably, it has been shown to suppress the PI3K/Akt signaling pathway, which in turn downregulates the expression of MMP-2 and MMP-9, key enzymes responsible for ECM degradation.^{[1][2][5][8]} Additionally, **Fangchinoline** can inhibit the phosphorylation of Focal Adhesion Kinase (FAK), another crucial mediator of cell migration and invasion.^[6] In some cancers, it has also been shown to suppress the EGFR-PI3K/AKT signaling pathway.^{[9][10]} Furthermore, **Fangchinoline** can reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer cell metastasis.^{[11][12][13]}

Quantitative Data on Fangchinoline's Effect on Cell Invasion

The inhibitory effect of **Fangchinoline** on cancer cell invasion is dose-dependent. The following tables summarize quantitative data from various studies.

Table 1: IC50 Values of **Fangchinoline** in Different Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
A375	Melanoma	12.41	[6]
A875	Melanoma	16.20	[6]
DLD-1	Colon Adenocarcinoma	4.53 (at 48h)	[10]
LoVo	Colon Adenocarcinoma	5.17 (at 48h)	[10]
EC1	Esophageal Squamous Cell Carcinoma	3.042	[14]
ECA109	Esophageal Squamous Cell Carcinoma	1.294	[14]
Kyse450	Esophageal Squamous Cell Carcinoma	2.471	[14]
Kyse150	Esophageal Squamous Cell Carcinoma	2.22	[14]

Table 2: Inhibition of Cancer Cell Invasion by **Fangchinoline**

Cell Line	Cancer Type	Fangchinoline Concentration (μM)	Inhibition of Invasion (%)	Reference
AGS	Gastric Cancer	2	13.47 ± 7.30	[1]
4		51.93 ± 3.56	[1]	
8		75.97 ± 4.30	[1]	
MG63	Osteosarcoma	10, 20, 30	Dose-dependent decrease	[2]
SGC7901	Gastric Cancer	10, 20, 30	Dose-dependent decrease	[5]
A375 & A875	Melanoma	Dose-dependent	Significant decrease	[6]
DLD-1 & LoVo	Colon Adenocarcinoma	0, 0.5, 1, 2	Dose-dependent decrease	[10]

Experimental Protocols

This section provides a detailed protocol for a Transwell invasion assay using **Fangchinoline**. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials

- Transwell inserts (e.g., 8 μm pore size)
- 24-well plates
- Matrigel Basement Membrane Matrix
- Cancer cell line of interest
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)

- **Fangchinoline** (dissolved in DMSO to create a stock solution)[[15](#)]
- Phosphate Buffered Saline (PBS)
- Cotton swabs
- Fixation solution (e.g., methanol, paraformaldehyde)
- Staining solution (e.g., Crystal Violet, Giemsa)
- Microscope

Protocol

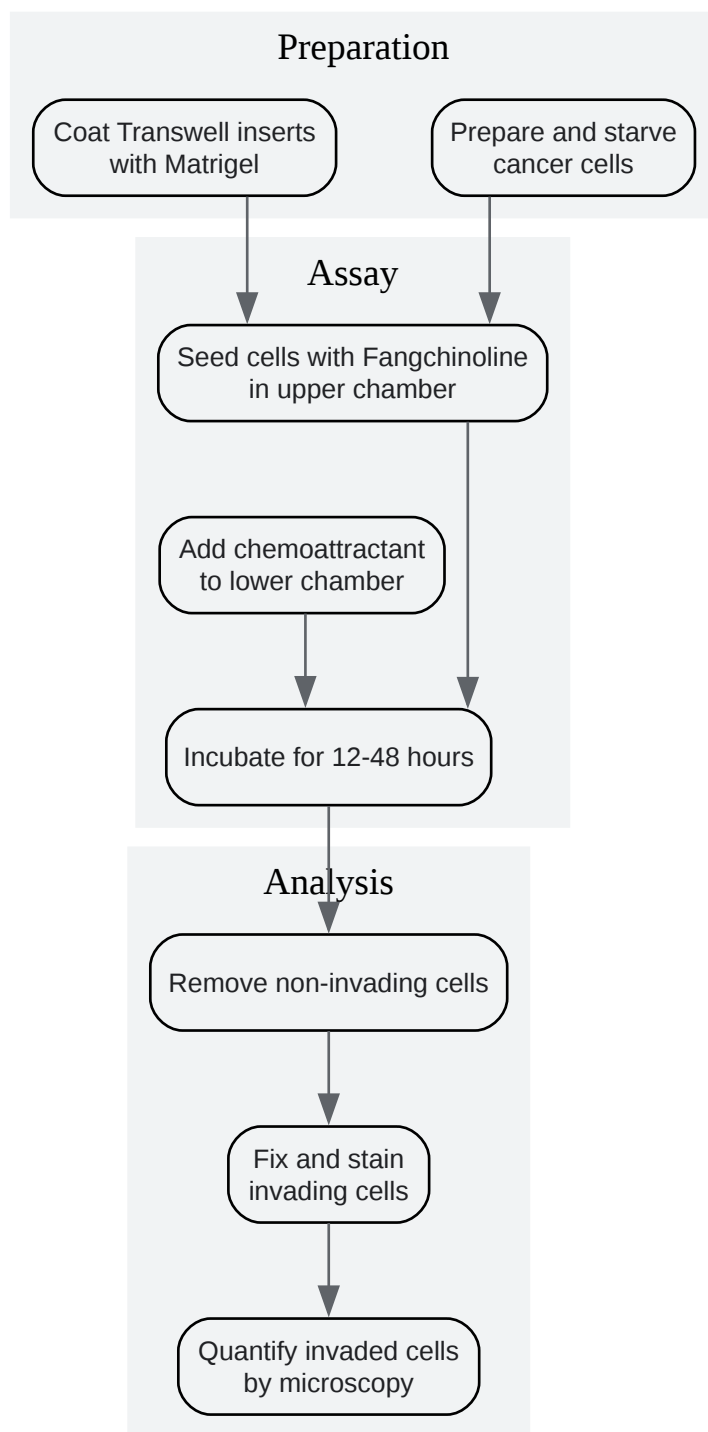
- Preparation of Matrigel-coated Inserts:
 - Thaw Matrigel on ice overnight.
 - Dilute Matrigel with cold, serum-free cell culture medium (the dilution factor needs to be optimized for the cell line, typically 1:3 to 1:8).
 - Add the diluted Matrigel solution to the upper chamber of the Transwell inserts (e.g., 50-100 μ L per insert).
 - Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.[[16](#)]
- Cell Preparation:
 - Culture cancer cells to ~80% confluency.
 - Starve the cells in serum-free medium for 12-24 hours prior to the assay.[[17](#)]
 - Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
 - Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1×10^5 to 5×10^5 cells/mL).
- Transwell Invasion Assay:

- Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubate for 1-2 hours at 37°C.
- Remove the rehydration medium.
- In the lower chamber of the 24-well plate, add cell culture medium containing a chemoattractant, typically 10-20% FBS.[16]
- In the upper chamber (the Transwell insert), add the cell suspension in serum-free medium.
- Add different concentrations of **Fangchinoline** (prepared from the stock solution) to the upper chamber along with the cells. Include a vehicle control (DMSO) group. The final concentration of DMSO should be consistent across all wells and typically below 0.1%.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for measurable invasion (typically 12-48 hours, depending on the cell line's invasive capacity).
- Fixation and Staining:
 - After incubation, carefully remove the medium from the upper and lower chambers.
 - Using a cotton swab, gently remove the non-invading cells from the upper surface of the insert membrane.[16]
 - Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., 100% methanol) for 10-20 minutes.
 - Wash the inserts with PBS.
 - Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
 - Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification:

- Once dry, the invaded cells can be visualized and counted under a microscope.
- Count the number of stained cells in several random fields of view for each insert.
- Calculate the average number of invaded cells per field for each experimental condition.
- The percentage of invasion inhibition can be calculated using the following formula: %
Inhibition = $(1 - (\text{Number of invaded cells in treated group} / \text{Number of invaded cells in control group})) * 100$

Visualizations

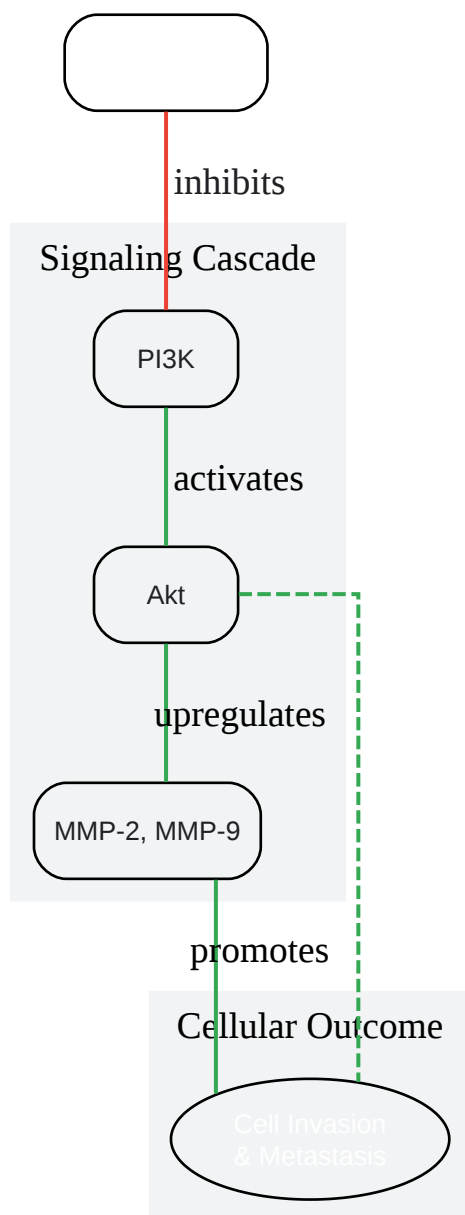
Experimental Workflow



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Caption: Workflow for the Transwell Invasion Assay with **Fangchinoline**.

Signaling Pathway of Fangchinoline in Inhibiting Cancer Cell Invasion



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Caption: Simplified signaling pathway of **Fangchinoline**'s anti-invasive effect.

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